molecular formula C15H13F3N2O4 B13046867 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13046867
M. Wt: 342.27 g/mol
InChI Key: ZFNVSXAPLOCTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the ethoxy-oxoethyl group: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This can involve the replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(2-Methoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(methyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The ethoxy-oxoethyl group also contributes to its distinct chemical properties.

Properties

Molecular Formula

C15H13F3N2O4

Molecular Weight

342.27 g/mol

IUPAC Name

2-[3-(2-ethoxy-2-oxoethyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H13F3N2O4/c1-2-24-13(21)7-9-4-3-5-10(6-9)20-11(14(22)23)8-12(19-20)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,22,23)

InChI Key

ZFNVSXAPLOCTAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.